(1-(Pyrazin-2-ylmethyl)piperidin-4-yl)methanol

Medicinal Chemistry Structural Biology SAR Studies

This exact CAS 1247703-29-2 is essential for reproducible SAR—its methylene spacer between piperidine and pyrazine governs conformational flexibility and electronic distribution, which analogs lack. The primary alcohol provides a ready handle for etherification, esterification, or bioconjugation, while the pyrazine moiety serves as an ATP-competitive bioisostere. Used in kinase-inhibitor libraries and affinity-probe construction, it streamlines lead optimization when high purity (≥95%) and structural fidelity are non-negotiable.

Molecular Formula C11H17N3O
Molecular Weight 207.27 g/mol
CAS No. 1247703-29-2
Cat. No. B3225323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(Pyrazin-2-ylmethyl)piperidin-4-yl)methanol
CAS1247703-29-2
Molecular FormulaC11H17N3O
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESC1CN(CCC1CO)CC2=NC=CN=C2
InChIInChI=1S/C11H17N3O/c15-9-10-1-5-14(6-2-10)8-11-7-12-3-4-13-11/h3-4,7,10,15H,1-2,5-6,8-9H2
InChIKeyRWOKBCJLPSAMTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (1-(Pyrazin-2-ylmethyl)piperidin-4-yl)methanol (CAS 1247703-29-2): A Strategic Piperidine-Pyrazine Hybrid Building Block


(1-(Pyrazin-2-ylmethyl)piperidin-4-yl)methanol (CAS 1247703-29-2) is a heterocyclic organic compound with the molecular formula C11H17N3O and a molecular weight of 207.27 g/mol [1]. It is a piperidine derivative that incorporates a pyrazine moiety via a methylene linker and features a hydroxymethyl functional group on the piperidine ring. This compound is primarily utilized as a versatile building block or intermediate in medicinal chemistry and chemical biology research, particularly in the synthesis of potential kinase inhibitors and other biologically active molecules [1]. Its structure combines the conformational flexibility of the piperidine ring with the aromatic, nitrogen-rich character of the pyrazine ring, which can facilitate specific molecular interactions [1].

Why Generic Substitution Fails for (1-(Pyrazin-2-ylmethyl)piperidin-4-yl)methanol: The Crucial Role of the Methyl Linker


Generic substitution among piperidine-pyrazine analogs is not feasible for (1-(Pyrazin-2-ylmethyl)piperidin-4-yl)methanol due to critical structural nuances that govern its physicochemical properties and potential biological interactions. Even minor alterations, such as the absence of the methylene spacer between the piperidine and pyrazine rings, can significantly alter the compound's conformational flexibility, electronic distribution, and lipophilicity [1]. These factors directly impact its ability to serve as a precise building block in structure-activity relationship (SAR) studies and its behavior in synthetic transformations. Therefore, selecting the exact compound, rather than a close analog, is essential for ensuring reproducible experimental outcomes and maintaining the integrity of a chemical series under investigation .

Quantitative Differentiation Evidence for (1-(Pyrazin-2-ylmethyl)piperidin-4-yl)methanol (CAS 1247703-29-2) vs. Analogs


Structural Distinction: Methylene Linker Provides Unique Conformational Flexibility

The target compound is distinguished from [1-(Pyrazin-2-yl)piperidin-4-yl]methanol (CAS 1249377-81-8) by the presence of a methylene (-CH₂-) linker between the piperidine nitrogen and the pyrazine ring. The target compound is N-alkylated via a methylene bridge, whereas the comparator has the pyrazine directly attached to the piperidine nitrogen. This difference increases the target compound's molecular weight from 193.25 g/mol to 207.27 g/mol and adds an additional rotatable bond, enhancing its conformational flexibility and potentially altering its binding mode to biological targets .

Medicinal Chemistry Structural Biology SAR Studies

Lipophilicity Modulation: Enhanced XLogP3 for Improved Membrane Permeability

The addition of the methylene linker in (1-(Pyrazin-2-ylmethyl)piperidin-4-yl)methanol increases its lipophilicity compared to its N-pyrazine analog. The computed XLogP3-AA value for the target compound is -0.3 [1], indicating a less hydrophilic character than piperazine-based analogs or those with additional polar groups. This is in contrast to compounds like [1-(6-Methylpyrazin-2-yl)piperidin-4-yl]methanol (CAS 886851-59-8), where the methyl group on the pyrazine ring further increases lipophilicity, but at the cost of reduced hydrogen-bonding capacity .

ADME Prediction Medicinal Chemistry Drug Design

Hydrogen Bonding Capacity: A Balanced Donor-Acceptor Profile

The target compound possesses one hydrogen bond donor (the hydroxyl group) and four hydrogen bond acceptors (two nitrogen atoms in the pyrazine ring, one nitrogen in the piperidine ring, and the oxygen in the hydroxyl group) [1]. This profile contrasts with amine-based analogs, such as (1-(Pyrazin-2-ylmethyl)piperidin-4-yl)methanamine (CAS 170353-19-2), which feature an amine group with two hydrogen bond donors and a different pKa . The target compound's hydroxyl group provides a neutral, moderately polar handle for derivatization, unlike the basic amine, which can lead to different pharmacokinetic and binding properties [1].

Molecular Recognition Binding Affinity Medicinal Chemistry

Commercial Availability and Purity: A Readily Accessible, High-Purity Building Block

(1-(Pyrazin-2-ylmethyl)piperidin-4-yl)methanol is widely available from multiple reputable vendors with high minimum purity specifications. For instance, it is offered by MolCore with a purity of NLT 98% , by Amadis Chemical at 97% , and by AKSci at 95% . This level of commercial availability and documented purity exceeds that of many less common analogs, such as [1-(6-Methylpyrazin-2-yl)piperidin-4-yl]methanol (CAS 886851-59-8), which has more limited vendor options and less transparent purity reporting . The robust supply chain reduces lead times and ensures consistent quality for research projects.

Chemical Procurement Synthetic Chemistry Quality Control

Primary Application Scenarios for (1-(Pyrazin-2-ylmethyl)piperidin-4-yl)methanol in Research and Development


Medicinal Chemistry: Synthesis of Novel Kinase Inhibitor Scaffolds

As a versatile building block, the compound is ideally suited for the construction of potential kinase inhibitors. Its pyrazine moiety is a known bioisostere for other aromatic rings in ATP-competitive inhibitors [1], and the hydroxymethyl group serves as a convenient handle for further functionalization (e.g., ether formation, esterification, or oxidation). Its unique structure, featuring the methylene linker, offers a distinct vector for exploring new chemical space in the design of selective inhibitors for kinases implicated in cancer or inflammatory diseases [1].

Chemical Biology: Development of Functional Probes for Target Identification

The presence of the primary alcohol allows for facile conjugation to biotin, fluorophores, or solid supports. This makes (1-(Pyrazin-2-ylmethyl)piperidin-4-yl)methanol an excellent starting material for creating affinity probes to identify and validate protein targets of related bioactive molecules . Its high purity ensures that the resulting probes are homogeneous and produce reliable data in pull-down assays and cellular imaging studies.

Organic Synthesis: Construction of Complex Heterocyclic Libraries

The compound's dual functionality—a reactive alcohol and a basic piperidine nitrogen—allows for orthogonal protection and selective derivatization strategies. It can be used as a key intermediate in multi-step syntheses to generate libraries of complex heterocyclic compounds for high-throughput screening campaigns . Its commercial availability in high purity (≥95%) supports efficient parallel synthesis and robust library production.

Quote Request

Request a Quote for (1-(Pyrazin-2-ylmethyl)piperidin-4-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.